molecular formula C21H18N2O2S B2615540 4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 684232-40-4

4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2615540
CAS No.: 684232-40-4
M. Wt: 362.45
InChI Key: QRSKRCFRDLYVBZ-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the thiazole family, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Attachment of the Naphtho Group: The naphtho group is introduced via a coupling reaction with the thiazole ring.

    Introduction of the Isopropoxy Group: The isopropoxy group is added through an etherification reaction.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.

These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, including cell signaling and metabolism.

    Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(naphtho[2,1-d]thiazol-2-yl)benzamide: A similar compound with a different substituent group.

    2,4-Disubstituted Thiazoles: Compounds with similar thiazole rings but different substituents at positions 2 and 4.

Uniqueness

4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is unique due to its specific substituent groups, which confer distinct biological activities and chemical properties. Its isopropoxy group and naphtho[2,1-d]thiazol-2-yl moiety contribute to its unique interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-13(2)25-16-10-7-15(8-11-16)20(24)23-21-22-18-12-9-14-5-3-4-6-17(14)19(18)26-21/h3-13H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKRCFRDLYVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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